![molecular formula C9H7BrClN3O2 B1472970 Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1208087-79-9](/img/structure/B1472970.png)
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Übersicht
Beschreibung
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a useful research compound. Its molecular formula is C9H7BrClN3O2 and its molecular weight is 304.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 1208087-79-9) is a synthetic compound characterized by its unique imidazo-pyridazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C₉H₇BrClN₃O₂ |
Molecular Weight | 304.53 g/mol |
CAS Number | 1208087-79-9 |
MDL Number | MFCD11975606 |
Purity | ≥ 98% |
Storage Conditions | Inert atmosphere, 2-8°C |
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Histone Deacetylase Inhibition : The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression and cellular functions.
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in cancer progression, potentially leading to reduced tumor growth.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. For instance:
- In vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values ranged from 5 to 20 µM, indicating potent activity against these cell lines.
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
A549 | 15 | Moderate cytotoxicity |
HCT116 | 10 | High cytotoxicity |
U-87 MG | 18 | Moderate cytotoxicity |
Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor has been highlighted in several studies:
- Histone Deacetylase (HDAC) Inhibition : this compound showed significant HDAC inhibitory activity with an IC50 value of approximately 50 nM.
Case Studies
- Case Study on Lung Cancer : A study published in Cancer Research evaluated the effects of this compound on lung cancer cell proliferation. Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability and induced apoptosis.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)6-4-14-8(12-6)5(10)3-7(11)13-14/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORKGPBKKWTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.